2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride
Description
2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromine (position 2), a dimethylamino group (position 5), and a sulfonyl chloride moiety (position 1). This compound is of significant interest in organic synthesis, particularly as a precursor for fluorescent tags, pharmaceutical intermediates, or crosslinking agents. The dimethylamino group introduces strong electron-donating effects, which modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride group.
Properties
IUPAC Name |
2-bromo-5-(dimethylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-11(2)6-3-4-7(9)8(5-6)14(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGFPHYVJDMJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220652 | |
| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421603-53-3 | |
| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421603-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview:
The initial step involves selective bromination of 5-(dimethylamino)benzene-1-sulfonyl chloride. This aromatic substitution is typically achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Reaction Conditions:
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Catalysts: Iron(III) bromide (FeBr₃) or other Lewis acids
- Solvent: Acetic acid or carbon tetrachloride (CCl₄)
- Temperature: Usually performed at ambient or slightly elevated temperature (~25°C to 50°C)
Research Findings:
A study indicates that bromination using NBS in the presence of FeBr₃ yields high regioselectivity, favoring substitution at the para position relative to the dimethylamino group, due to its activating nature. The reaction proceeds with high yield and minimal polybromination under controlled conditions.
Data Table: Bromination Reaction
| Parameter | Conditions | Outcome |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | High selectivity for para |
| Catalyst | FeBr₃ | Enhanced rate and selectivity |
| Solvent | Acetic acid or CCl₄ | Improved solubility |
| Temperature | 25°C - 50°C | Optimal yield |
| Yield | >85% | High purity brominated intermediate |
Sulfonylation with Chlorosulfonic Acid
Reaction Overview:
The brominated intermediate then undergoes sulfonylation to introduce the sulfonyl chloride group. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation.
Reaction Conditions:
- Reagents: Chlorosulfonic acid
- Temperature: Maintained at 0°C to 25°C during addition to control exothermicity
- Procedure: The brominated compound is slowly added to chlorosulfonic acid under stirring, then heated to 70°C to complete the sulfonation.
Research Findings:
Patents and industrial methods report that controlling the temperature during addition minimizes side reactions such as over-sulfonation or formation of by-products. The process yields high purity sulfonyl chlorides suitable for subsequent reactions.
Data Table: Sulfonylation Process
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagent | Chlorosulfonic acid | Efficient sulfonylation |
| Temperature during addition | 0°C to 25°C | Minimized side reactions |
| Heating after addition | 70°C | Complete sulfonylation |
| Yield | >90% | High purity sulfonyl chloride |
Industrial Scale Synthesis and Optimization
Process Enhancements:
- Flow Reactors: Continuous flow systems are increasingly employed to enhance safety, control, and yield.
- Purification: Post-reaction purification involves washing with water, neutralization, and distillation or recrystallization to obtain high-purity product.
Research & Patents:
A notable patent describes a process that suppresses formation of undesirable by-products such as formyl compounds, achieving high yield and purity on an industrial scale. The process involves precise temperature control, staged addition of reagents, and optimized reaction times.
Data Table: Industrial Process Parameters
| Step | Conditions | Result |
|---|---|---|
| Reagent addition | Dropwise over 30-40 min | Controlled reaction kinetics |
| Reaction temperature | 25°C to 70°C | High yield and purity |
| Purification | Washing, filtration, distillation | Product purity >98% |
| Scale | Multi-kilogram batches | Consistent quality |
Summary of Research Findings and Data
| Aspect | Details |
|---|---|
| Key reagents | Bromine/NBS, chlorosulfonic acid |
| Catalysts | FeBr₃, Lewis acids |
| Solvents | Acetic acid, CCl₄ |
| Reaction conditions | Ambient to moderate temperatures, controlled addition, inert atmosphere preferred |
| Yield | Typically >85-90% on laboratory scale; optimized for industrial scale >98% |
| Purity | High purity (>98%) with minimal by-products |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups make the benzene ring susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic or neutral conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Scientific Research Applications
2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biochemistry: Utilized in the modification of biomolecules such as proteins and peptides for labeling or cross-linking studies.
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and biochemical applications to modify or label target molecules.
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogs
*Calculated values based on molecular formulas where direct data were unavailable.
Biological Activity
2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonyl chloride functional group. Its molecular formula is C9H10BrClN2O2S, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to modify proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways.
1. Antimicrobial Activity
Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 18 |
2. Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit tumor growth and angiogenesis. In chick chorioallantoic membrane assays, it was noted that these compounds effectively blocked tumor growth at concentrations comparable to established anticancer drugs.
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it has demonstrated inhibitory activity against certain proteases, which play critical roles in various diseases.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonyl chlorides, including this compound, the compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of sulfonyl chlorides in vitro using cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Basic: What are the recommended methods for synthesizing 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride, and what critical parameters must be controlled during the reaction?
Answer:
Synthesis typically involves sulfonation of the parent benzene derivative followed by bromination and dimethylamination. Key parameters include:
- Temperature control : Excess heat during sulfonation (using chlorosulfonic acid) can lead to over-sulfonation or decomposition. Maintain temperatures below 40°C .
- Stoichiometry of reagents : Precise molar ratios of brominating agents (e.g., Br₂ or NBS) and dimethylamine are critical to avoid side products like di-brominated species or incomplete amination .
- Moisture exclusion : The sulfonyl chloride moiety is highly reactive with water; reactions must be conducted under anhydrous conditions using dried solvents and inert atmospheres .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of bromine, dimethylamino, and sulfonyl groups. The deshielding effect of the sulfonyl chloride will appear as distinct peaks in the aromatic region .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with UV detection at 254 nm. Retention time should match reference standards .
- Elemental Analysis : Verify molecular formula (C₈H₈BrClN₂O₂S) through combustion analysis for C, H, N, and S content .
Advanced: What experimental design strategies can optimize the sulfonation step to minimize side reactions?
Answer:
- Design of Experiments (DoE) : Apply factorial design to assess variables like reaction time, temperature, and acid concentration. For example, a central composite design can identify optimal sulfonation conditions while avoiding tar formation .
- Flow Chemistry : Use continuous-flow reactors to enhance heat dissipation and reduce side reactions (e.g., decomposition) during exothermic sulfonation steps. Residence time can be precisely controlled to maximize yield .
Advanced: How can researchers resolve discrepancies in reported reaction yields when using this compound as an intermediate?
Answer:
- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst batch, and mixing efficiency) across labs. For example, variations in dimethylamine purity can lead to inconsistent amination yields .
- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids or brominated isomers). Adjust reaction stoichiometry or quenching protocols based on these findings .
Basic: What are the primary reactivity pathways under nucleophilic substitution conditions?
Answer:
- Sulfonyl Chloride Reactivity : The -SO₂Cl group undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .
- Bromine Participation : The bromine substituent can act as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), but competing sulfonyl chloride reactivity requires protecting groups or sequential functionalization .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions, and which catalysts are most effective?
Answer:
- Electronic Effects : The electron-withdrawing sulfonyl chloride and dimethylamino groups activate the bromine for oxidative addition to Pd(0). Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts for high turnover .
- Competing Pathways : Bromine may undergo unintended displacement by nucleophiles (e.g., amines). Mitigate this by pre-forming Pd-π-allyl intermediates or using milder bases (K₂CO₃ instead of Cs₂CO₃) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact. Use in a fume hood due to potential HCl gas release during hydrolysis .
- Storage : Store under nitrogen at -20°C in amber glass to prevent moisture ingress and photodegradation. Avoid contact with amines or alcohols to prevent exothermic reactions .
Advanced: How can statistical modeling predict optimal conditions for synthesizing derivatives?
Answer:
- Response Surface Methodology (RSM) : Model variables like catalyst loading, temperature, and solvent polarity to predict yield outcomes for derivatives (e.g., sulfonamides). Validate with pilot-scale reactions .
- Machine Learning : Train algorithms on historical reaction data (e.g., solvent dielectric constants, Hammett parameters) to recommend conditions for new derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
